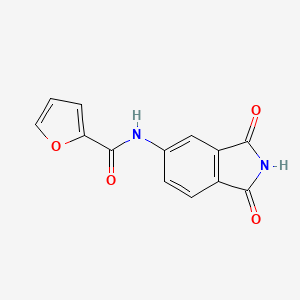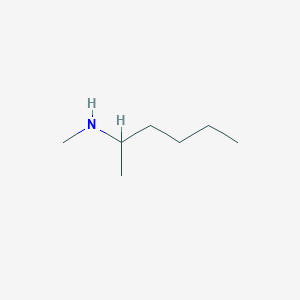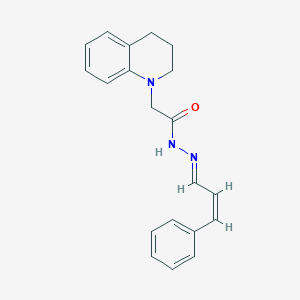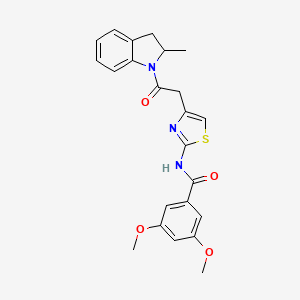![molecular formula C12H14N2O2 B2835895 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 894644-29-2](/img/structure/B2835895.png)
2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide” is an organic compound with the CAS Number: 894644-29-2 . It has a molecular weight of 218.26 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide” can be achieved through various methods. One such method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Molecular Structure Analysis
The IUPAC name of the compound is 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide . The InChI code is 1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) .Chemical Reactions Analysis
The compound can participate in a variety of condensation and substitution reactions . For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish a pyrrole derivative .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 218.26 . The compound’s InChI code is 1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) .Applications De Recherche Scientifique
Heterocyclic Synthesis
Cyanoacetamide derivatives: serve as privileged structures for heterocyclic synthesis. The carbonyl and cyano functions in this compound enable reactions with common bidentate reagents, leading to diverse heterocyclic compounds. The active hydrogen on C-2 can participate in condensation and substitution reactions. Researchers have explored the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building organic heterocycles .
Cytotoxicity and Anti-Proliferative Activity
In recent studies, phenoxy thiazoles synthesized from related structures have been screened for cytotoxic and anti-proliferative activity against multiple cancer cells. While this specific compound hasn’t been directly studied, its structural features suggest potential bioactivity .
Thiophene Derivatives
Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support, in the presence of morpholine as a basic catalyst under solvent-free conditions, yields thiophene derivatives. These compounds may have applications in materials science, organic electronics, or as building blocks for more complex molecules .
Solvent-Free Synthesis
The direct treatment of various amines with methyl cyanoacetate without solvent at room temperature provides a straightforward method for preparing N-substituted cyanoacetamide compounds. Other solvent-free methods, such as stirring with ethyl cyanoacetate or fusion with aryl amines, have also been explored.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It is recommended to wear protective gloves, glasses, and ensure operation under well-ventilated conditions .
Mécanisme D'action
Target of Action
2-Cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .
Biochemical Pathways
The compound affects various biochemical pathways. It is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Action Environment
The action of 2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide can be influenced by various environmental factors. For instance, the temperature conditions and lactim ether ring size influenced the chemoselectivity of the reactions
Propriétés
IUPAC Name |
2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(14-12(15)7-8-13)10-3-5-11(16-2)6-4-10/h3-6,9H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLRLUHVSBEXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)
![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)
